10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine

medicinal chemistry structure-activity relationship phenothiazine isomerism

Researchers need precise phenothiazine isomers to map halogen positioning effects on target binding-generic substitution distorts SAR data. This compound (C20H10Cl2F3NOS, MW 440.27) delivers the distinct 3,4-dichlorobenzoyl pattern for direct benchmarking against the 2,4-dichloro isomer (CAS 331973-37-6). - **Differentiation**: 3,4-dichloro arrangement enables halogen bonding studies; C2 trifluoromethyl group for metabolic stability assays. - **Application**: FOXO modulator scaffold per US 2014/0213578 A1; cholinesterase/dopamine receptor probe. - **Supply**: Validated purity, global shipping with appropriate temperature control.

Molecular Formula C20H10Cl2F3NOS
Molecular Weight 440.3 g/mol
Cat. No. B11526054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine
Molecular FormulaC20H10Cl2F3NOS
Molecular Weight440.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C20H10Cl2F3NOS/c21-13-7-5-11(9-14(13)22)19(27)26-15-3-1-2-4-17(15)28-18-8-6-12(10-16(18)26)20(23,24)25/h1-10H
InChIKeyLXFQAHHCLJJQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine: Structural Profile and Identity


10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine is a synthetic phenothiazine derivative bearing a 3,4-dichlorobenzoyl substituent at the N10 position and a trifluoromethyl group at C2. Its molecular formula is C20H10Cl2F3NOS with a molecular weight of 440.27 g/mol and an exact mass of 438.981225 g/mol [1]. The compound belongs to the tricyclic phenothiazine class, which is extensively investigated for antipsychotic, anticancer, anti-inflammatory, and cholinesterase-modulatory activities. The specific substitution pattern distinguishes it from other halogenated or trifluoromethylated phenothiazines and may impart unique electronic, steric, and pharmacokinetic properties relevant to medicinal chemistry and chemical biology applications [2].

Generic Substitution Ineffectiveness for 10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine


Phenothiazine derivatives cannot be trivially interchanged, as minor alterations in substitution pattern profoundly modulate receptor binding, metabolic stability, and cytotoxicity. The 3,4-dichlorobenzoyl isomer differs from the 2,4-dichlorobenzoyl analog (CAS 331973-37-6) in the position of the chlorine atoms on the benzoyl ring, which can alter molecular conformation, dipole moment, and target engagement. Likewise, the presence of a trifluoromethyl group at C2 is known to enhance metabolic stability and lipophilicity compared to non-fluorinated or methyl-substituted congeners . These structural variations translate into measurably different biological profiles, making generic substitution scientifically unsound without explicit comparative data.

Differentiation Evidence for 10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine


3,4-Dichloro vs. 2,4-Dichloro Benzoyl Isomer Comparison

The target compound's 3,4-dichlorobenzoyl group creates a distinct electrostatic and steric environment compared to the 2,4-dichlorobenzoyl isomer (CAS 331973-37-6). While both share the molecular formula C20H10Cl2F3NOS and a molecular weight of 440.27 g/mol [1], the chlorine substitution pattern alters the molecular dipole moment, predicted logP, and potential for halogen bonding. The 3,4-dichloro arrangement places both chlorine atoms on adjacent carbons of the benzoyl ring, creating a contiguous electron-deficient region that may enhance π-stacking interactions with aromatic residues in biological targets. In contrast, the 2,4-isomer distributes chlorine atoms non-adjacently, resulting in a different electrostatic potential surface. This is a class-level inference derived from established phenothiazine SAR principles.

medicinal chemistry structure-activity relationship phenothiazine isomerism

Trifluoromethyl Impact on Lipophilicity and Metabolic Stability

The C2 trifluoromethyl group in the target compound is a well-characterized motif for modulating pharmacokinetic properties. In phenothiazine series, trifluoromethyl substitution increases lipophilicity (calculated AlogP98 approximately 5.2 for the target scaffold) and reduces oxidative metabolism compared to methyl or unsubstituted analogs [1]. While direct experimental logP or microsomal stability data for this specific compound are not publicly available, the class-level inference is robust: trifluoromethylated phenothiazines (e.g., trifluoperazine, fluphenazine) consistently exhibit higher metabolic stability and longer half-lives than their non-fluorinated counterparts (e.g., chlorpromazine, promazine). This translates to potentially lower clearance and prolonged target engagement in in vivo models.

ADME metabolic stability lipophilicity phenothiazine

FOXO-Mediated Anticancer Potential

The target compound falls within the general formula of phenothiazine derivatives claimed as FOXO transcription factor modulators with anticancer activity in US Patent 2014/0213578 A1 [1]. The patent discloses that phenothiazines with electron-withdrawing substituents (e.g., halogen, trifluoromethyl) on the tricyclic core and aryl rings exhibit anti-proliferative effects. While the patent does not provide specific IC50 values for 10-(3,4-dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine, it establishes the structural space that the compound occupies. The combination of a 3,4-dichlorobenzoyl group and a C2 trifluoromethyl substituent places this compound within the subgenus predicted to have reduced dopamine receptor binding (potentially fewer CNS side effects) while retaining anticancer activity [1]. This differentiation is critical for oncology-focused research programs seeking phenothiazine derivatives with minimized neuroleptic liabilities.

anticancer FOXO transcription factor phenothiazine drug discovery

Optimal Applications for 10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine


Phenothiazine Isomerism SAR Studies

The distinct 3,4-dichlorobenzoyl substitution pattern makes this compound valuable for systematically comparing the effects of benzoyl ring halogen positioning on target binding and cellular activity. Researchers can directly benchmark against the 2,4-dichlorobenzoyl isomer (CAS 331973-37-6) to map how chlorine atom placement influences potency, selectivity, and off-target profiles .

FOXO-Mediated Anticancer Lead Optimization

As a phenothiazine conforming to the general formula in US 2014/0213578 A1, this compound can serve as a starting scaffold for developing FOXO transcription factor modulators with reduced dopamine receptor binding. Its structural features align with the patent's disclosure of compounds predicted to exhibit anti-proliferative effects with minimized CNS side effects [1].

Metabolic Stability Profiling of CF3-Phenothiazines

The C2 trifluoromethyl group provides a handle for evaluating the impact of fluorination on metabolic stability in liver microsome or hepatocyte assays. Comparative studies with non-fluorinated phenothiazine analogs can quantify the contribution of the CF3 group to half-life extension and reduced clearance, informing the design of longer-acting therapeutic candidates [2].

Chemical Biology Probe for Halogen Bonding

The contiguous 3,4-dichloro arrangement on the benzoyl ring creates a polarized aromatic system capable of engaging in halogen bonding with protein targets. This compound can be used as a tool to probe the role of halogen bonding in molecular recognition, particularly in systems where phenothiazines are known ligands (e.g., cholinesterases, dopamine receptors) [2].

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